molecular formula C9H8BNO3 B14094976 (4-(Pyridin-2-yl)furan-2-yl)boronic acid

(4-(Pyridin-2-yl)furan-2-yl)boronic acid

Cat. No.: B14094976
M. Wt: 188.98 g/mol
InChI Key: NMVDUPVGPHFYRF-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C9H8BNO3. It is a boronic acid derivative that features both pyridine and furan rings, making it a versatile compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-2-yl)furan-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of (4-(Pyridin-2-yl)furan-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Pyridin-2-yl)furan-2-yl)boronic acid is unique due to the presence of both pyridine and furan rings, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C9H8BNO3

Molecular Weight

188.98 g/mol

IUPAC Name

(4-pyridin-2-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C9H8BNO3/c12-10(13)9-5-7(6-14-9)8-3-1-2-4-11-8/h1-6,12-13H

InChI Key

NMVDUPVGPHFYRF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)C2=CC=CC=N2)(O)O

Origin of Product

United States

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